molecular formula C12H12N4O3 B8692117 1-(2-(allyloxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

1-(2-(allyloxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B8692117
M. Wt: 260.25 g/mol
InChI Key: SRGCMIPYLIVBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(allyloxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H12N4O3 and its molecular weight is 260.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

3-methyl-1-(4-nitro-2-prop-2-enoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C12H12N4O3/c1-3-6-19-12-7-10(16(17)18)4-5-11(12)15-8-13-9(2)14-15/h3-5,7-8H,1,6H2,2H3

InChI Key

SRGCMIPYLIVBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (2.295 g 57.4 mmol, 60% dispersion in mineral oil) in DMF (85 mL) was cooled at 0° C. and a solution 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (8.50 g 38.3 mmol) was added dropwise. Allyl alcohol (2.67 g, 49.9 mmol) was added via syringe over 10 min. The reaction mixture was allowed to warm to room temperature. After 30 min, TLC showed completion of reaction. The reaction mixture was slowly quenched with water (20 mL), treated with 200 mL of brine and extracted with EtOAc (3×200 mL). The combined organic extracts were washed with water (3×200 mL) and brine solution (100 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude reaction mixture was purified using silica gel chromatography (20-80% EtOAc/hexane, linear gradient). Pure fractions were concentrated under reduced pressure to afford 1-(2-(allyloxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (5 g, 19.21 mmol 50% yield) as a yellow colored solid. LC-MS (M+H)+=261.0. 1H NMR (400 MHz, CDCl3) δ ppm 8.906 (s, 1H), 8.09 (d, 1H, J=8.8 Hz), 7.99-7.94 (m, 2H), 6.13-6.03 (m, 1H), 5.50-5.54 (m, 2H), 4.80-4.79 (m, 2H), 2.497 (s, 3H).
Name
Quantity
2.295 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
reactant
Reaction Step Three

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